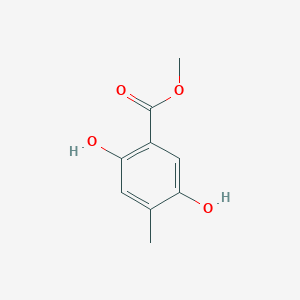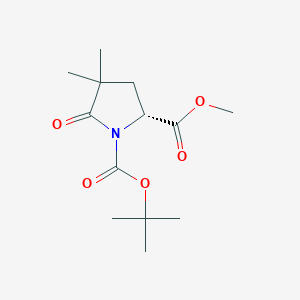
1-(tert-Butyl) 2-methyl (R)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate is a chemical compound that belongs to the class of tert-butyl esters This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the tert-butyl ester from benzyl cyanides .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate, can be achieved through similar synthetic routes. The use of flow microreactor systems is particularly advantageous due to their scalability and ability to maintain consistent reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, making it a valuable protecting group in multi-step organic syntheses .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include tert-butyl hydroperoxide for oxidation and various acids for deprotection of the tert-butoxycarbonyl group . The reaction conditions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed: The major products formed from the reactions of methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate depend on the specific reaction conditions. For example, deprotection of the tert-butoxycarbonyl group yields the corresponding free amine, which can be further functionalized in subsequent reactions .
Aplicaciones Científicas De Investigación
Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology and medicine, the compound is utilized in the development of pharmaceuticals and as a building block for peptide synthesis . Additionally, its unique chemical properties make it valuable in industrial applications, such as the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate involves the selective protection and deprotection of functional groups in organic molecules. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at specific sites within the molecule. This allows for greater control over the synthesis of complex molecules and facilitates the development of targeted pharmaceuticals .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate include other tert-butyl esters and compounds containing the tert-butoxycarbonyl group, such as tert-butyl carbamate and tert-butyl acetate .
Uniqueness: What sets methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate apart from other similar compounds is its specific structure, which includes a pyroglutamate moiety. This unique structure imparts distinct chemical properties, making it particularly useful in certain synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C13H21NO5 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl (2R)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8(9(15)18-6)7-13(4,5)10(14)16/h8H,7H2,1-6H3/t8-/m1/s1 |
Clave InChI |
BJPCXZMEJRLORA-MRVPVSSYSA-N |
SMILES isomérico |
CC1(C[C@@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
SMILES canónico |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


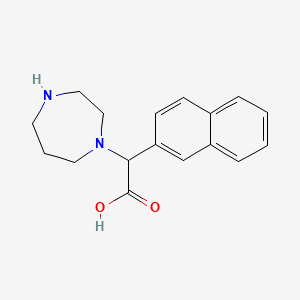
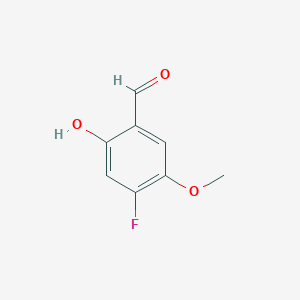

![(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B13910555.png)

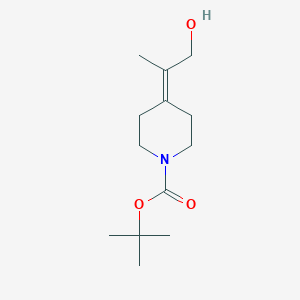
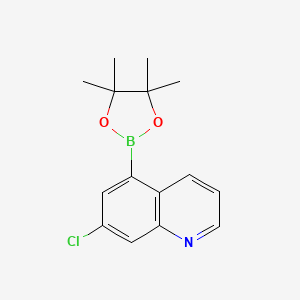

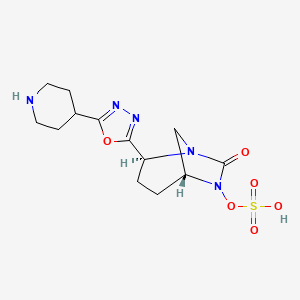
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
![2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
